molecular formula C9H6BrF3O3 B2369933 Methyl 3-bromo-5-(trifluoromethoxy)benzoate CAS No. 1306763-53-0

Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B2369933
CAS No.: 1306763-53-0
M. Wt: 299.043
InChI Key: VYCKPWPOXYIYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol It is a derivative of benzoic acid, featuring a bromine atom and a trifluoromethoxy group attached to the benzene ring

Mechanism of Action

Target of Action

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a complex organic compound with the molecular formula C9H6BrF3O3 Similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting potential targets within cancerous cells.

Biochemical Pathways

Given its potential use in the synthesis of anticancer agents , it may be involved in pathways related to cell proliferation and apoptosis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, water solubility, and interactions with metabolic enzymes .

Result of Action

If it is indeed used in the synthesis of anticancer agents , its action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature Its efficacy could be influenced by the pH and enzymatic conditions of its environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-bromo-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

Properties

IUPAC Name

methyl 3-bromo-5-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKPWPOXYIYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 3-bromo-5-(trifluoromethoxy)benzoic acid according to the procedure for methyl 3-bromo-5-hydroxybenzoate. LCMS-ESI (m/z) calculated for C9H6BrF3O3: 299.0; no m/z observed, tR=4.08 min. 1H NMR (400 MHz, CDCl3) δ 8.12 (dd, J=3.9, 2.4 Hz, 1H), 7.83 (dt, J=2.2, 1.2 Hz, 1H), 7.57 (ddd, J=2.4, 1.8, 0.9 Hz, 1H), 3.99-3.87 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.